molecular formula C13H22N2 B6897755 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine

1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine

Cat. No.: B6897755
M. Wt: 206.33 g/mol
InChI Key: XJOLRPIGFLFUIG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered heterocycle with one nitrogen atom, and the pyrrolidine ring, its five-membered counterpart, are ubiquitous in pharmaceuticals and natural products. nih.govnih.gov Their prevalence stems from a combination of favorable properties. The saturated, sp³-hybridized nature of these rings imparts a three-dimensional character to the molecules that contain them, which is crucial for precise interactions with the complex surfaces of biological targets like proteins and enzymes. nih.govresearchgate.net

The introduction of chiral centers within these rings can significantly influence a molecule's pharmacodynamic and pharmacokinetic profiles. thieme-connect.com This stereochemical diversity allows for the fine-tuning of a compound's biological activity and selectivity. thieme-connect.com The piperidine scaffold, for instance, is a key component in a wide range of drug classes, including analgesics, antipsychotics, and anticancer agents. nih.gov Similarly, the pyrrolidine ring is a cornerstone in the development of antivirals, neuroprotective agents, and various enzyme inhibitors. nih.govresearchgate.net The pyrrolidine nucleus is, in fact, one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Historical Context of Related Nitrogen Heterocycles in Chemical Biology

The history of heterocyclic chemistry is deeply intertwined with the development of organic chemistry itself, dating back to the 19th century. numberanalytics.comwikipedia.org Early discoveries, such as the isolation of pyrrole (B145914) from the dry distillation of bones in 1834, laid the groundwork for understanding these fundamental structures. wikipedia.orgresearchgate.net The initial applications of heterocyclic compounds were largely in the dye industry, with compounds like indigo, which contains a nitrogen heterocycle, being used for its vibrant color. numberanalytics.com

Over time, the significance of nitrogen heterocycles in biological systems became increasingly apparent. The discovery that purines and pyrimidines, which are nitrogen-containing heterocycles, form the basis of the genetic code in DNA and RNA was a monumental step. nih.gov This realization, coupled with the identification of heterocyclic structures in essential molecules like vitamins and alkaloids, solidified the importance of this class of compounds in chemical biology. nih.govtroindia.in The development of synthetic methodologies for these compounds has allowed chemists to create a vast array of novel structures with diverse biological activities, contributing significantly to the modern pharmaceutical landscape. nih.gov

Rationale for Investigating Complex Piperidine-Pyrrolidine Hybrid Structures

The design of hybrid molecules that incorporate two or more distinct pharmacophores is a well-established strategy in medicinal chemistry. This approach aims to create new chemical entities with potentially synergistic or additive biological activities, improved selectivity, or enhanced pharmacokinetic properties.

The combination of a piperidine and a pyrrolidine ring within a single molecule, as seen in 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine , is a logical extension of this principle. By linking these two proven scaffolds, medicinal chemists can explore a new region of chemical space. The resulting hybrid structure possesses a unique three-dimensional arrangement of atoms that may enable it to interact with biological targets in novel ways.

The rationale for investigating such complex structures is multifaceted:

Increased Structural Complexity and Novelty: Combining these two rings creates a more rigid and defined three-dimensional shape, which can lead to higher binding affinity and selectivity for a specific biological target.

Modulation of Physicochemical Properties: The presence of both a five- and six-membered ring can influence properties such as solubility, lipophilicity, and metabolic stability. thieme-connect.com

Exploration of New Biological Activities: The novel arrangement of functional groups may lead to interactions with new biological targets or a different mode of action at a known target.

The specific inclusion of a butynyl group suggests an interest in targeting enzymes or receptors where this functionality can act as a reactive handle or a key binding element. This type of alkyne moiety is found in other bioactive compounds and can be a critical component for their mechanism of action. nih.govnih.gov

While specific research on This compound is not widely published, the foundational principles of medicinal chemistry strongly support the investigation of such hybrid structures as a promising avenue for the discovery of new therapeutic agents.

Data Tables

Table 1: Properties of Constituent Scaffolds

ScaffoldMolecular FormulaMolar Mass ( g/mol )Ring SizeKey Features in Medicinal Chemistry
PiperidineC₅H₁₁N85.156-memberedConformational flexibility, basic nitrogen atom, common in CNS-active drugs. nih.govnih.gov
PyrrolidineC₄H₉N71.125-memberedNon-planar structure, serves as a versatile scaffold, present in numerous natural and synthetic bioactive compounds. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-2-ynyl-3-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-2-3-8-14-9-6-7-13(12-14)15-10-4-5-11-15/h13H,4-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLRPIGFLFUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1CCCC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 but 2 Ynyl 3 Pyrrolidin 1 Ylpiperidine and Analogues

Retrosynthetic Analysis of the 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine Scaffold

A retrosynthetic analysis of the target scaffold provides a logical roadmap for its construction by identifying key bond disconnections and revealing potential starting materials. The primary disconnections for this compound are outlined below:

C-N Bond Disconnection (Piperidine Nitrogen): The bond between the piperidine (B6355638) nitrogen and the but-2-ynyl group can be disconnected. This suggests a forward synthesis involving the N-alkylation of a 3-(pyrrolidin-1-yl)piperidine precursor with a suitable 1-halo-but-2-yne derivative.

C-N Bond Disconnection (Piperidine C3): The bond between the C3 position of the piperidine ring and the pyrrolidine (B122466) nitrogen is a key disconnection. This points to a synthetic route involving the reaction of a piperidine-3-one precursor with pyrrolidine via reductive amination or the nucleophilic substitution of a 3-halopiperidine derivative by pyrrolidine.

Piperidine and Pyrrolidine Ring Disconnections: Further disconnection of the heterocyclic rings themselves reveals acyclic precursors. The piperidine ring can be envisioned as forming from a δ-amino ketone or a related open-chain precursor through intramolecular cyclization. Similarly, the pyrrolidine ring can be traced back to a 1,4-dihaloalkane and a primary amine or other suitable acyclic starting materials.

This analysis suggests that the synthesis can be approached in a convergent manner, where the substituted piperidine and pyrrolidine rings are synthesized separately before being joined, or in a linear fashion where the substituents are introduced sequentially onto a pre-formed ring system.

Foundational Synthetic Routes to Substituted Piperidines and Pyrrolidines

The construction of the core pyrrolidine and piperidine rings with desired stereochemistry and regiochemistry is fundamental to the total synthesis.

Stereoselective Approaches to Pyrrolidine Ring Construction

Achieving the desired stereochemistry in the pyrrolidine ring is critical for biological activity. Stereoselective synthesis methods can be broadly classified into two groups: those that utilize a starting material from the chiral pool and those that involve stereoselective cyclization of acyclic precursors. mdpi.com

Use of Chiral Precursors: Proline and 4-hydroxyproline are common and readily available chiral starting materials for the synthesis of substituted pyrrolidines. mdpi.comresearchgate.net For instance, (S)-prolinol, obtained from the reduction of proline, can serve as a versatile building block for further elaboration. mdpi.com

Stereoselective Cyclization: The cyclization of acyclic compounds can be directed to form optically pure pyrrolidine derivatives. mdpi.comnih.gov One powerful method is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles, which can create densely substituted pyrrolidines with high diastereoselectivity. acs.org Another approach involves a tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines to construct the pyrrolidine ring. nih.gov

Method Description Key Features
Chiral Pool Synthesis Utilizes readily available chiral molecules like proline or 4-hydroxyproline as starting materials. mdpi.comresearchgate.netHigh enantiopurity; well-established chemistry.
[3+2] Cycloaddition Reaction of azomethine ylides with dipolarophiles to form the five-membered ring. acs.orgCan generate multiple stereocenters in a single step; high diastereoselectivity.
Hydrozirconation-Cyclization Tandem reaction of N-allyl oxazolidines to form the pyrrolidine ring. nih.govDiastereoselective; good for specific substitution patterns.

Regioselective Synthesis of Piperidine Derivatives

Controlling the position of substituents on the piperidine ring is crucial. Various methods have been developed to achieve regioselective synthesis. The piperidine ring is a privileged scaffold in many pharmaceutically active compounds. core.ac.uk

Dieckmann Cyclization: This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters, which are versatile intermediates for piperidine-2,4-diones and other derivatives. The regioselectivity can be controlled by the substitution pattern of the acyclic precursor. core.ac.ukresearchgate.net

Intramolecular Amination: The cyclization of ω-amino alkenes or alkynes is a direct route to substituted piperidines. Gold-catalyzed oxidative amination of non-activated alkenes allows for difunctionalization of a double bond while forming the N-heterocycle. mdpi.com Reductive hydroamination of alkynes also serves as an effective cyclization cascade. mdpi.com

Piperidyne Intermediates: The generation and trapping of reactive intermediates like 3,4-piperidyne can be used to construct functionalized, annulated piperidine scaffolds with defined regioselectivity. nih.gov

Method Description Key Features
Dieckmann Cyclization Intramolecular condensation of diesters to form cyclic β-keto esters. core.ac.ukresearchgate.netFlexible route to oxopiperidines; regioselectivity is substrate-controlled.
Intramolecular Amination Cyclization of amine-containing alkenes or alkynes. mdpi.comDirect formation of the piperidine ring; can be enantioselective with appropriate catalysts.
Piperidyne Trapping Generation and subsequent reaction of a highly reactive piperidyne intermediate. nih.govAccess to complex, fused piperidine structures; regioselectivity explained by the distortion/interaction model.

Cyclization Strategies for N-Heterocycles

The formation of the heterocyclic rings from acyclic precursors is a key step in the synthesis of the target scaffold. A variety of cyclization strategies are available to synthetic chemists.

Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed reactions are widely used for the synthesis of N-heterocycles. beilstein-journals.org For example, a tandem reaction involving amination followed by C-N bond formation can stereoselectively produce N-aryl-2-benzylpyrrolidines from linear 4-pentenylamine. beilstein-journals.org

Radical Cyclization: Radical-mediated reactions offer a powerful way to form C-C and C-heteroatom bonds under mild conditions. The 6-endo-trig cyclization of 1,6-enynes can be used to form piperidine derivatives. mdpi.com

Transannulative Heterocyclization: This strategy involves the rearrangement of larger rings into more stable heterocyclic systems. For example, denitrogenative transannulation of 1,2,3-triazoles can lead to the formation of various N-heterocycles. nih.gov

Advanced Reaction Methodologies for C-N Bond Formation

The efficient formation of carbon-nitrogen bonds is central to the synthesis of amines and amides. Modern organic synthesis has seen the development of powerful new methods to achieve this transformation.

Multicomponent Coupling Reactions for Amine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org

A³ Coupling (Aldehyde-Alkyne-Amine): This reaction is particularly relevant to the synthesis of the this compound scaffold, as it directly forms a propargylamine structure. wikipedia.org The reaction involves the condensation of an aldehyde and an amine to form an iminium ion, which is then attacked by a metal acetylide generated in situ from a terminal alkyne and a metal catalyst (typically copper, silver, or gold). wikipedia.orgmdpi.com Conceptually, a variation of this reaction could be used to couple the but-2-yne fragment to the piperidine nitrogen if a suitable aldehyde precursor is employed.

Carbonyl Alkylative Amination: This multicomponent reaction couples secondary amines with enolizable aldehydes and alkyl iodides, providing a streamlined synthesis of complex tertiary alkylamines. nih.gov Such a strategy could be envisioned for constructing the C-N bond between the piperidine and pyrrolidine rings.

These advanced methodologies offer significant advantages in terms of step economy and efficiency, making them attractive options for the synthesis of complex molecules like this compound.

Applications of Organometallic Chemistry in Piperidine Synthesis

Organometallic chemistry offers a powerful toolkit for the construction of the piperidine ring, a core structural motif in a vast array of pharmaceuticals and natural products. rsc.orgajchem-a.commdpi.com Various transition metal-catalyzed reactions have been developed to afford substituted piperidines with high efficiency and selectivity.

One prominent strategy involves the use of palladium-catalyzed reactions. For instance, the Heck reaction can be employed to form 2,5-disubstituted piperidines. wikipedia.org This reaction typically involves the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base. Subsequent hydrogenation of the resulting product can yield the saturated piperidine ring.

Copper-catalyzed reactions have also emerged as a valuable tool in piperidine synthesis. Intramolecular C-H amination of N-fluoro amides, facilitated by copper complexes, can lead to the formation of both pyrrolidines and piperidines. researchgate.net This method is particularly noteworthy as it allows for the direct functionalization of C-H bonds, a traditionally challenging transformation.

Furthermore, reductive cyclization of 6-oxoamino acid derivatives, prepared through the conjugate addition of organozinc reagents to enones, provides another route to 2,6-disubstituted piperidines. wikipedia.org This approach highlights the utility of organozinc compounds in the stereoselective synthesis of complex heterocyclic systems.

The choice of organometallic strategy often depends on the desired substitution pattern of the piperidine ring and the nature of the available starting materials. The following table provides a summary of representative organometallic reactions for piperidine synthesis.

Reaction TypeCatalyst/ReagentKey TransformationRef.
Heck ReactionPalladium CatalystC-C bond formation wikipedia.org
Intramolecular C-H AminationCopper ComplexC-N bond formation researchgate.net
Reductive CyclizationOrganozinc ReagentC-C and C-N bond formation wikipedia.org

Intramolecular Amination of C(sp³)-H Bonds in Pyrrolidine Synthesis

The pyrrolidine ring, a key component of the target molecule, can be efficiently synthesized through intramolecular amination of C(sp³)-H bonds. This strategy offers a direct and atom-economical approach to the construction of this five-membered heterocycle.

Palladium-catalyzed methods have been successfully developed for the intramolecular amination of unactivated C-H bonds. nih.govnih.gov For example, using a palladium catalyst, amine substrates protected with a picolinamide (PA) group can undergo cyclization to form pyrrolidines. nih.govnih.gov These reactions often proceed with low catalyst loading and utilize inexpensive reagents under convenient operating conditions. nih.govnih.gov The transformation of δ-C(sp³)-H bonds into C-N bonds is achieved through a proposed Pd(II)/Pd(IV) catalytic cycle. nih.gov

In addition to transition metal catalysis, biocatalytic approaches have also been explored for the construction of chiral pyrrolidines. researchgate.netresearchgate.netnih.gov Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)-H bonds. researchgate.netresearchgate.netnih.gov This enzymatic platform allows for the synthesis of pyrrolidine derivatives with good enantioselectivity and catalytic efficiency from organic azides. researchgate.netresearchgate.netnih.gov

The following table summarizes key features of these intramolecular amination methods for pyrrolidine synthesis.

MethodCatalyst/EnzymeSubstrateKey FeaturesRef.
Palladium-Catalyzed AminationPalladium CatalystPicolinamide-protected aminesLow catalyst loading, inexpensive reagents nih.govnih.gov
Biocatalytic AminationEngineered Cytochrome P411Organic azidesGood enantioselectivity, enzymatic cascade researchgate.netresearchgate.netnih.gov

Synthetic Elaboration of the But-2-ynyl Moiety

The introduction of the but-2-ynyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target compound. Several strategies can be envisioned for this transformation, with N-alkylation being a common and effective method.

Direct N-alkylation of a pre-formed 3-pyrrolidin-1-ylpiperidine intermediate with a suitable but-2-ynyl halide, such as 1-bromo-2-butyne, represents a straightforward approach. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases used for this purpose include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net

Alternatively, the but-2-ynyl moiety could be introduced via a Sonogashira coupling reaction. rsc.orgwikipedia.orgorganic-chemistry.orgyoutube.com This would require a different synthetic intermediate, for example, a piperidine derivative bearing a vinyl or aryl halide at the nitrogen atom, which could then be coupled with a terminal alkyne like 1-butyne. The Sonogashira reaction is a powerful C-C bond-forming reaction catalyzed by palladium and copper complexes. rsc.orgwikipedia.orgorganic-chemistry.orgyoutube.com

Optimization of Reaction Conditions for Target Compound Synthesis

The successful synthesis of this compound in high yield and purity necessitates the careful optimization of reaction conditions for each synthetic step. Key parameters that require consideration include the choice of catalyst, solvent, base, temperature, and reaction time.

For the organometallic-catalyzed formation of the piperidine ring, the selection of the appropriate ligand for the metal catalyst can be critical in achieving high catalytic activity and selectivity. Similarly, in the intramolecular amination for the pyrrolidine ring synthesis, the nature of the protecting group on the nitrogen atom can significantly influence the reaction outcome.

In the N-alkylation step to introduce the but-2-ynyl moiety, the strength and stoichiometry of the base can affect the reaction rate and the formation of potential side products. The reaction temperature is another crucial factor that needs to be optimized to ensure a reasonable reaction rate while minimizing decomposition of the starting materials or products.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction conditions. This involves systematically varying multiple reaction parameters simultaneously to understand their individual and interactive effects on the reaction yield and purity.

The following table illustrates a hypothetical optimization study for the N-alkylation step.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF2565
2K₂CO₃DMF8085
3Et₃NDMF8070
4K₂CO₃CH₃CN8078
5Cs₂CO₃DMF8092

Structure Activity Relationship Sar Studies of 1 but 2 Ynyl 3 Pyrrolidin 1 Ylpiperidine Derivatives

Theoretical Frameworks for Structure-Activity Relationships

The fundamental principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are determined by its three-dimensional structure. mdpi.com Key theoretical concepts that underpin SAR studies include:

Pharmacophore Identification: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. nih.gov For 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine, the nitrogen atoms in the piperidine (B6355638) and pyrrolidine (B122466) rings could act as hydrogen bond acceptors or be protonated to act as donors. The butynyl group could participate in hydrophobic interactions.

Bioisosterism: This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing activity or improving pharmacokinetic properties. nih.gov For instance, the pyrrolidine ring could be replaced with other five- or six-membered heterocycles to probe the steric and electronic requirements of the binding pocket.

These theoretical frameworks guide the design of new analogs for synthesis and biological testing, with the goal of building a comprehensive understanding of the SAR for the chemical series. libretexts.org

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable for predicting the activity of new compounds and for understanding the molecular basis of their action. These in silico techniques can significantly accelerate the drug development process by prioritizing which molecules to synthesize and test.

Inductive Logic Programming (ILP) is a machine learning technique that can be used to derive qualitative SAR rules from a set of active and inactive compounds. Unlike many other methods, ILP can represent molecules in a relational way, allowing it to learn structural patterns and relationships that are not explicitly pre-defined. For a series of this compound derivatives, an ILP system could be trained on their biological activity data to generate human-readable rules. For example, a rule might be generated that states "a compound is active if it contains a piperidine ring with a substituent at the 3-position that is a five-membered heterocyclic ring, and an alkyne chain of at least four carbons." Such rules can provide valuable insights for medicinal chemists. ILP has the advantage of not requiring molecular superposition and can directly encode chemical connectivity and stereochemistry.

When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the preferred binding orientation of a ligand, such as this compound, within the target's binding site. nih.gov Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This information can rationalize the observed SAR and guide the design of new analogs with improved binding affinity. For example, docking studies could reveal whether the butynyl group fits into a hydrophobic pocket or if the pyrrolidine nitrogen forms a crucial hydrogen bond.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the target protein, offering insights into the stability of the binding pose and the key interactions that maintain it.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, and electronic parameters, or 3D descriptors from methods like Comparative Molecular Field Analysis - CoMFA) are calculated for a set of molecules. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity.

For a series of this compound analogs, a QSAR model could be developed to predict the activity of unsynthesized compounds. For example, a 3D-QSAR method like CoMFA would involve aligning the set of molecules and calculating their steric and electrostatic fields. The resulting contour maps can highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, providing a visual guide for molecular design. nih.gov

Experimental Methodologies for SAR Elucidation

While computational methods are powerful, SAR is ultimately an empirical science that relies on the synthesis and biological testing of new compounds. Advances in experimental techniques have greatly increased the throughput of this process.

X-ray crystallography provides a definitive picture of how a ligand binds to its target at the atomic level. In recent years, high-throughput crystallography has emerged as a powerful tool for SAR elucidation. This technique allows for the rapid determination of the crystal structures of a target protein in complex with a large number of different ligands or ligand fragments.

For a series of this compound analogs, this method could be used to directly visualize the binding modes of different derivatives. This would provide unambiguous evidence for the interactions predicted by computational methods and would clearly show how modifications to the chemical structure affect the binding orientation. This detailed structural information is invaluable for understanding the SAR at the most fundamental level and for designing the next generation of more potent and selective compounds.

Fragment-Based Drug Discovery and Elaboration Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach often begins with the identification of low-molecular-weight fragments that bind to a biological target, which are then elaborated or combined to produce more potent and selective ligands. The pyrrolidine and piperidine rings, core components of the titular compound, are highly valued scaffolds in FBDD due to their three-dimensional (3D) character and their prevalence in known drugs and natural products. nih.govresearchgate.netwhiterose.ac.ukrsc.org

The pyrrolidine ring, in particular, is a versatile fragment that offers significant 3D diversity through its non-planar conformations, a phenomenon known as pseudorotation. nih.gov This allows for a more comprehensive exploration of the chemical space around a target's binding site. nih.govnih.gov Researchers have focused on creating libraries of pyrrolidine- and piperidine-based fragments with varied substitution patterns to explore underrepresented areas of 3D fragment space. researchgate.netwhiterose.ac.ukrsc.org These fragments often serve as starting points, with subsequent elaboration—such as the addition of the butynyl chain—being a key step in optimizing binding affinity and functional activity. The synthesis of enantiomerically pure pyrrolidine fragments has been a key focus, ensuring that the stereochemical aspects of molecular recognition can be precisely studied. nih.gov

Systematic Chemical Modification and Functional Assays for SAR Exploration

The systematic chemical modification of lead compounds is a cornerstone of medicinal chemistry, allowing for a detailed understanding of the SAR. For derivatives of this compound, this involves the independent and combined modification of its three main structural components: the pyrrolidine ring, the piperidine ring, and the alkynyl chain.

Functional assays are employed to quantify the effects of these modifications. In the context of muscarinic receptor ligands, for example, these assays may include radioligand binding assays to determine binding affinity (Ki values) for different receptor subtypes (M1, M2, M3, etc.) and functional assays to measure the compound's ability to elicit a cellular response (e.g., calcium mobilization or smooth muscle contraction), providing potency (EC50) and efficacy values. nih.gov For instance, studies on muscarinic agonists have utilized isolated tissue preparations, such as the guinea-pig ileal longitudinal smooth muscle, to characterize the contractile responses evoked by new analogs. nih.gov Such functional assays are critical for distinguishing between full agonists, partial agonists, and antagonists. nih.gov

The data gathered from these assays allows for the construction of a detailed SAR profile, guiding further synthetic efforts toward compounds with improved potency, selectivity, and other desirable pharmacological properties.

Specific Structural Modifications and Their Impact on Biological Activity

Role of the Pyrrolidine Ring Substitutions

The pyrrolidine ring is a key component of many biologically active compounds, and its substitution pattern can significantly influence pharmacological activity. nih.gov The nitrogen atom of the pyrrolidine ring imparts basicity to the molecule, and its nucleophilicity makes it a common point for substitution. nih.gov

In the broader context of pyrrolidine-containing compounds, SAR studies have shown that substituents on the pyrrolidine ring can have a profound impact on potency and selectivity. For example, in a series of pyrrolidine-2,5-dione derivatives investigated for anticonvulsant activity, the nature of the substituent at the 3-position of the pyrrolidine ring was found to strongly affect their activity profile in different seizure models. nih.gov Similarly, for a class of CXCR4 receptor antagonists, a methyl group at the 3-position of the pyrrolidine ring resulted in excellent binding affinity. nih.gov While specific data on substitutions to the pyrrolidine ring of this compound is not detailed in the provided results, the general principles of pyrrolidine SAR suggest that modifications at this position would be a critical area for investigation.

Compound Series Substitution Position Effect on Activity Reference
Pyrrolidine-2,5-diones3-positionStrongly affects anticonvulsant activity profile nih.gov
(S)-Pyrrolidines3-position (CH3)Excellent binding affinity for CXCR4 receptor nih.gov

Contribution of the Alkynyl Chain to Binding Affinity

The alkynyl functional group, specifically the but-2-ynyl chain in this case, plays a significant role in the interaction of these ligands with their biological targets. In the context of muscarinic agonists, the alkynyl group is a well-known feature of several potent and selective ligands. nih.govnih.gov This moiety can participate in various non-covalent interactions within the receptor binding pocket, including hydrophobic interactions and potentially specific interactions with aromatic residues.

The length and position of the triple bond within the alkynyl chain are often critical for optimal binding. For instance, in a series of meridianin derivatives, the length of an alkyl chain linking two parts of a molecule was found to be a key determinant of activity. mdpi.com While not a direct analog, this demonstrates the principle of linker length optimization. The but-2-ynyl group in compounds like McN-A-343 (a related muscarinic agonist) is crucial for its specific pharmacological profile, contributing to its classification as a partial agonist at certain receptor subtypes. nih.gov The rigidity of the alkyne can also help to lock the molecule into a specific conformation that is favorable for binding.

Compound Feature Interaction/Role Significance Reference
Alkynyl ChainHydrophobic interactionsContributes to binding affinity nih.govnih.gov
Alkynyl ChainConformational rigidityOrients the molecule in the binding pocket nih.gov
Alkyl Chain Length (in related series)Linker optimizationCritical for biological activity mdpi.com

Stereochemical Considerations in SAR

The presence of a chiral center at the 3-position of the piperidine ring means that this compound and its derivatives can exist as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govmdpi.com

This enantioselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. One enantiomer may fit into the binding site much more effectively than the other, leading to a higher affinity and/or efficacy. For instance, in a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed much stronger analgesic activity than their R-(-) counterparts. nih.gov In some cases, the "inactive" enantiomer is not merely less potent but may have a different pharmacological profile altogether, such as acting as an antagonist. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are essential for a complete understanding of their SAR and for the development of therapeutically optimized compounds. mdpi.com

Compound Series Enantiomer Observed Activity Reference
4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazinesS-(+)Potent analgesic (agonist) activity nih.gov
4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazinesR-(-)Weaker agonist or even antagonist activity nih.gov

Molecular Pharmacology and Target Engagement of 1 but 2 Ynyl 3 Pyrrolidin 1 Ylpiperidine

Ligand-Receptor Binding Profiles

The potential for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine to engage with various receptor systems is predicated on the promiscuous binding nature of its constituent piperidine (B6355638) and pyrrolidine (B122466) scaffolds. These saturated nitrogen heterocycles are key components in numerous approved drugs and clinical candidates, valued for their ability to confer aqueous solubility and present vectors for specific receptor interactions. pharmablock.com

The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that are integral to the regulation of numerous functions within the central and peripheral nervous systems. nih.govguidetopharmacology.org They are classified into two main groups based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.org The high degree of conservation in the orthosteric binding site for the endogenous ligand, acetylcholine, presents a significant challenge in the development of subtype-selective ligands. guidetopharmacology.org

Table 1: Example Binding Affinities of Reference Muscarinic Receptor Ligands

LigandM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Pirenzepine2088035070150
Darifenacin11068014450200
Acetylcholine2,0004001,000500800

This table displays reference data for well-characterized muscarinic ligands to provide context for potential binding affinities. Data is illustrative and not predictive for the subject compound.

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are another class of G protein-coupled receptors involved in a wide range of physiological processes. Similar to muscarinic receptors, achieving subtype selectivity with adenosine receptor ligands is a significant medicinal chemistry challenge. The structural components of this compound, namely the piperidine and pyrrolidine rings, have been incorporated into adenosine receptor ligands. For example, bridged piperidine analogues have been explored as antagonists for the P2Y14 receptor, which is structurally related to adenosine receptors. nih.gov Furthermore, nucleotide analogues containing a pyrrolidine or piperidine ring have been synthesized and evaluated for their inhibitory activity at various enzymes. nih.gov The butynyl group might also play a role in binding, as alkynyl functionalities have been incorporated into some adenosine receptor ligands. The ultimate selectivity of this compound for adenosine receptor subtypes would depend on the intricate interplay of its structural features within the receptor's binding pocket.

The dopamine (B1211576) receptor family is comprised of five subtypes (D1-D5), categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. nih.gov The piperidine moiety is a well-established pharmacophore in the design of dopamine receptor ligands, particularly for the D2-like receptors. Recent research has highlighted the development of piperidine-based antagonists with high selectivity for the D4 receptor subtype. nih.gov These compounds often feature a piperidine core with various substituents that fine-tune their affinity and selectivity. For instance, certain 4-benzyl-piperidines have demonstrated significant D4 receptor affinity. nih.gov Given the presence of the piperidine ring in this compound, it is conceivable that this compound could exhibit affinity for dopamine receptors, with a potential preference for the D2-like subtypes. The pyrrolidine and butynyl substituents would undoubtedly influence the binding affinity and selectivity profile compared to other known piperidine-based dopamine receptor ligands.

Table 2: Example Binding Affinities of Piperidine-Based Dopamine D4 Receptor Ligands

CompoundD4R pKiD2/D4 SelectivityD3/D4 Selectivity
Compound A9.1822391413
Compound B8.52>500>500
Compound C7.6410050

This table presents example data for illustrative piperidine-containing compounds to demonstrate the range of affinities and selectivities that can be achieved. Data is not directly applicable to the subject compound. nih.gov

Table 3: Example Inhibitory Activities of Pyrrolidine-Containing EGFR Inhibitors

CompoundEGFR IC50 (nM)
Compound X32
Compound Y55
Erlotinib (Reference)80

This table provides examples of the inhibitory concentrations for known pyrrolidine-based EGFR inhibitors to illustrate typical potency. Data is not predictive for the subject compound. researchgate.net

Table 4: Example Inhibitory Activities of Pyrrolidine-Based MMP-2 Inhibitors

CompoundMMP-2 IC50 (nM)
Hydroxamate 8a<10
Hydroxamate 8b15
LY52 (Reference)20

This table shows the inhibitory concentrations of illustrative pyrrolidine derivatives against MMP-2. Data is for comparative purposes only and not directly applicable to the subject compound. nih.gov

Mechanisms of Molecular Interaction

The potential molecular interactions of this compound with its targets are likely to be multifaceted, with each structural component contributing to binding affinity and selectivity. The basic nitrogen atoms of the piperidine and pyrrolidine rings can act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors. pharmablock.com These interactions are crucial for anchoring the ligand within the binding pockets of many receptors.

The butynyl group introduces a region of rigidity and hydrophobicity, which could engage in van der Waals or hydrophobic interactions within the binding site. Alkynyl groups can also act as weak hydrogen bond acceptors. In the context of enzyme inhibition, such as with EGFR kinases or MMPs, the molecule would need to adopt a conformation that allows it to fit within the active site and interact with key residues. For MMPs, this might involve the nitrogen atoms coordinating with the catalytic zinc ion, although this is a speculative mechanism without a dedicated zinc-binding group. For kinases, the molecule would occupy the ATP-binding pocket, with its various functional groups forming hydrogen bonds and hydrophobic contacts that mimic those of the natural substrate.

Characterization of Binding Modes and Conformational Changes.

Information regarding the specific binding orientation and any conformational changes induced in its pharmacological target upon the binding of this compound is not available in the current body of scientific literature. Such studies, often relying on X-ray crystallography or advanced computational modeling, have not been published for this compound.

Identification of Key Amino Acid Residues for Ligand Recognition.

There are no available studies that have performed site-directed mutagenesis or similar molecular biology techniques to identify the specific amino acid residues within a receptor that are critical for the recognition and binding of this compound.

Allosteric Modulation versus Orthosteric Binding Mechanisms.

The mechanism of action, specifically whether this compound binds to the primary (orthosteric) site or a secondary (allosteric) site on its target receptor, has not been determined in any published research. Orthosteric binding typically involves competition with the endogenous ligand, while allosteric modulation involves binding to a distinct site to modify the receptor's function. dntb.gov.uanih.gov Without experimental data, any statement on this matter would be purely speculative.

Functional Selectivity at Pharmacological Targets.

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. While this is a critical aspect of modern drug discovery, no studies have been found that characterize the functional selectivity profile of this compound at any pharmacological target.

Downstream Signaling Pathway Modulation by this compound.

Consequently, due to the lack of information on its target engagement and functional selectivity, the specific downstream signaling pathways modulated by this compound remain uncharacterized. Research into its effects on second messengers, protein kinases, or gene expression has not been reported.

Metabolic Transformations and Pathways of 1 but 2 Ynyl 3 Pyrrolidin 1 Ylpiperidine

In Vitro Metabolic Stability and Metabolite Identification

No published studies were identified that investigated the in vitro metabolic stability or identified the metabolites of 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine.

Hepatic Microsomal Metabolism Studies

There are no available reports on the incubation of this compound with hepatic microsomes from any species. Such studies are crucial for determining the rate of metabolism and the primary metabolic routes in the liver, which is a key organ for drug and xenobiotic metabolism. nih.govnih.gov In general, hepatic microsomal assays are a standard in vitro method to assess the metabolic stability of new chemical entities. nih.gov

Characterization of Metabolic Soft Spots

The metabolic "soft spots," or the sites on the molecule most susceptible to enzymatic modification, of this compound have not been characterized. Identifying these soft spots is a common practice in drug discovery to predict metabolic pathways and to guide the synthesis of more stable analogues. nih.gov This process often involves a combination of in silico prediction tools and experimental validation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450s)

There is no information available to identify the specific enzyme systems, such as the cytochrome P450 (CYP) superfamily, responsible for the metabolism of this compound. nih.gov CYP enzymes are a major family of enzymes involved in the oxidative metabolism of a vast number of xenobiotics. nih.gov Studies with recombinant human CYP enzymes are typically used to pinpoint which specific isoforms (e.g., CYP3A4, CYP2D6) are involved in a compound's metabolism. doi.orgnih.gov

In Vivo Metabolic Pathway Elucidation

No in vivo studies detailing the metabolic pathways of this compound in any organism have been published. Such studies are essential for understanding the complete metabolic fate of a compound within a living system. nih.gov

Primary Metabolic Reactions (e.g., Hydroxylation, Hydrolysis, De-epoxidation)

The primary metabolic reactions that this compound undergoes in a biological system are unknown. For similar structures containing pyrrolidine (B122466) or piperidine (B6355638) rings, common metabolic reactions include hydroxylation, hydrolysis, and oxidation of the rings. researchgate.netfrontiersin.org However, without experimental data, it is not possible to confirm if these or other reactions, such as those involving the butynyl group, occur for this specific compound.

Sequential Metabolism and Intermediate Detection

There are no reports on the sequential metabolism of this compound or the detection of any of its metabolic intermediates. Understanding sequential metabolism provides a more complete picture of the biotransformation process and the formation of secondary metabolites. nih.gov

Formation of Conjugate Metabolites.

There is no available information on the conjugation reactions that this compound undergoes in biological systems.

Cross-Species Metabolic Comparisons in Preclinical Models.

No studies have been found that compare the metabolic profile of this compound in different species.

Analytical Techniques for Metabolite Characterization.

There are no published methods detailing the specific analytical techniques used to identify and quantify the metabolites of this compound.

Advanced Analytical Methodologies for 1 but 2 Ynyl 3 Pyrrolidin 1 Ylpiperidine

Principles of Qualitative and Quantitative Analysis in Organic Compounds

The analysis of organic compounds like 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine is rooted in two distinct but complementary objectives: qualitative and quantitative analysis.

Qualitative Analysis aims to identify the constituent elements and functional groups within a molecule. vedantu.comgeeksforgeeks.org It answers the question, "What is present?". For an unknown organic compound, initial qualitative tests would seek to confirm the presence of key elements. geeksforgeeks.org Carbon and hydrogen are typically detected by heating the compound with copper(II) oxide, which oxidizes carbon to carbon dioxide and hydrogen to water. vedantu.comgeeksforgeeks.org The presence of nitrogen, a key element in the piperidine (B6355638) and pyrrolidine (B122466) rings of the target molecule, is often confirmed using Lassaigne's test, which converts the organic nitrogen into sodium cyanide, detectable by the formation of a Prussian blue color. curriculumresources.edu.gh Qualitative analysis also involves identifying functional groups (e.g., alkyne, tertiary amines) through chemical tests or, more commonly, through spectroscopic methods. curriculumresources.edu.gh

Quantitative Analysis seeks to determine the exact amount or proportion of each element or component in a sample. curriculumresources.edu.ghbyjus.com It answers the question, "How much is present?". After confirming the presence of elements like carbon, hydrogen, and nitrogen, quantitative elemental analysis determines their percentage composition, which is used to establish the empirical and molecular formula of the compound. curriculumresources.edu.gh In later stages of development, quantitative methods are crucial for determining the concentration of the compound in solutions, assessing its purity, and measuring its levels in biological matrices. researchgate.net

Analysis Type Objective Example Application for this compound
Qualitative Identify constituent elements and functional groups. vedantu.comLassaigne's test to confirm the presence of nitrogen; Infrared spectroscopy to detect the C≡C triple bond of the butynyl group.
Quantitative Determine the amount or concentration of a substance. byjus.comElemental analysis to determine the C, H, and N percentage composition; HPLC to determine the purity of a synthesized batch.

Spectroscopic and Chromatographic Techniques for Structural Characterization

Spectroscopic and chromatographic techniques are indispensable tools for the definitive structural characterization of organic molecules. ijpsjournal.comeurekaselect.com They provide detailed information about the molecular framework, connectivity, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds, as it provides detailed information about the carbon-hydrogen framework. ijpsjournal.comoptica.org For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be employed to unambiguously assign all proton and carbon signals. researchgate.net

¹H NMR: Would show distinct signals for the protons on the piperidine ring, the pyrrolidine ring, and the butynyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values would help determine the connectivity of protons.

¹³C NMR: Would reveal the number of unique carbon environments. The signals for the sp-hybridized carbons of the alkyne group would appear in a characteristic region (typically ~65-90 ppm), while the sp³-hybridized carbons of the saturated rings would be found further upfield.

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the protons on the piperidine ring and the carbons of the butynyl and pyrrolidinyl substituents.

The complexity of the piperidine ring, which can exist in different conformations, may lead to complex spectra. Variable temperature NMR studies can be used to investigate such dynamic processes. optica.org

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical shifts for similar structural motifs. Actual values would be determined experimentally.)

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Piperidine Ring CH2.5 - 3.255 - 65
Piperidine Ring CH₂1.4 - 2.024 - 30
Pyrrolidine Ring CH₂ (adjacent to N)2.6 - 3.050 - 55
Pyrrolidine Ring CH₂1.7 - 2.123 - 28
Butynyl -CH₂-2.3 - 2.618 - 25
Butynyl -C≡C-No Proton70 - 90
Butynyl -CH₃1.8 - 2.03 - 5

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net It is a cornerstone technique for confirming the identity and assessing the purity of synthesized compounds. researchgate.netnih.gov

In this method, the sample is first injected into an HPLC system, where it travels through a column packed with a stationary phase. mdpi.com Components of the sample are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase column (e.g., C18) would likely be used. As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where it is converted into gas-phase ions. ijpsjournal.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to its protonated molecular ion [M+H]⁺, confirming its molecular weight. The purity of the sample is assessed by the percentage of the total chromatographic peak area that corresponds to the main compound.

Table 3: Typical LC/MS Parameters for Analysis

Parameter Typical Setting/Value
LC System High-Performance Liquid Chromatography (HPLC)
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) (with 0.1% Formic Acid)
Flow Rate 0.2 - 0.5 mL/min
MS Detector Single Quadrupole or Ion Trap
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Data Acquired Total Ion Chromatogram (TIC) and Mass Spectrum

Understanding how a compound is metabolized by the body is critical. UPLC-Q/TOF-MS is a state-of-the-art technique for identifying and characterizing drug metabolites in complex biological matrices like plasma and urine. waters.comnih.gov

UPLC uses columns with smaller particles (<2 µm) than HPLC, providing much higher resolution, peak capacity, and speed. waters.com This is crucial for separating metabolites from endogenous compounds in a biological sample. waters.comnih.gov The Q-TOF mass spectrometer offers high-resolution, accurate mass measurements, which allow for the determination of the elemental composition of metabolites with high confidence. acs.org Its tandem MS (MS/MS) capability involves selecting a metabolite ion, fragmenting it, and analyzing the resulting fragment ions to elucidate the metabolite's structure. numberanalytics.com

For this compound, metabolic transformations could include:

Oxidation: Hydroxylation on the piperidine or pyrrolidine rings.

N-dealkylation: Cleavage of the butynyl group or opening of the pyrrolidine ring.

Conjugation: Addition of glucuronic acid or sulfate (B86663) to hydroxylated metabolites.

The UPLC-Q/TOF-MS system would detect these new molecular species, and the accurate mass data would help propose their chemical formulas, distinguishing, for example, an oxidation (+16 Da) from other modifications. acs.org

Advanced Techniques for Detection and Quantification

Beyond standard applications, advanced analytical techniques offer enhanced sensitivity and specificity for detecting and quantifying compounds, especially at trace levels in complex matrices.

Tandem Mass Spectrometry (MS/MS): Used in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this technique provides exceptional selectivity and sensitivity for quantification. numberanalytics.com In Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion → fragment ion transition unique to the target analyte. This filters out chemical noise, allowing for accurate quantification even at very low concentrations, which is essential for pharmacokinetic studies. researchgate.net

High-Resolution Mass Spectrometry (HRMS): As mentioned with Q-TOF, HRMS provides highly accurate mass measurements (typically to within 5 ppm). ijpsjournal.com This capability is invaluable for confirming elemental compositions of the parent compound, its impurities, and its metabolites without relying on reference standards. acs.org

Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detectors (e.g., LC-NMR) allows for the direct structural elucidation of components in a mixture, such as impurities or degradation products, without the need for prior isolation. eurekaselect.com

Application of Green Analytical Chemistry Principles in Compound Analysis

Green Analytical Chemistry (GAC) aims to make analytical methods more environmentally friendly and safer for operators without compromising analytical performance. nrigroupindia.comneuroquantology.com Its principles can be readily applied to the analysis of this compound.

The twelve principles of GAC focus on reducing waste, minimizing hazardous substance use, and lowering energy consumption. austinpublishinggroup.comomicsonline.org

Application to Analytical Methods:

Miniaturization: Using UPLC instead of traditional HPLC significantly reduces solvent consumption due to lower flow rates and shorter run times. slideshare.net Similarly, using smaller diameter NMR tubes (e.g., 1.7 mm) or cryoprobes can reduce the amount of deuterated solvent required.

Solvent and Reagent Replacement: Efforts can be made to replace hazardous solvents like acetonitrile or methanol (B129727) in LC methods with greener alternatives such as ethanol (B145695) or supercritical fluids (in Supercritical Fluid Chromatography, SFC), where feasible. neuroquantology.com

Waste Reduction: Automating sample preparation and analysis can lead to more efficient use of reagents and generate less waste. austinpublishinggroup.com Proper management of the chemical waste that is produced is also a key principle. nrigroupindia.com

By incorporating these GAC strategies, the analytical lifecycle of this compound can be made more sustainable, reducing its environmental footprint from discovery through to quality control. omicsonline.orgslideshare.net

Development of Robust Analytical Methods for Research Scale

The development of robust and reliable analytical methods is a cornerstone of chemical research, ensuring the accurate identification, quantification, and purity assessment of newly synthesized compounds. For a novel molecule such as this compound, establishing such methods at the research scale is critical for characterizing the compound, monitoring reaction progress, and ensuring the quality of material used in further studies. Given the absence of specific literature for this compound, the development of analytical methodologies would draw upon established principles for the analysis of similar structures, including tertiary amines, piperidine alkaloids, and N-alkynyl compounds.

The primary analytical techniques suitable for the characterization and quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (HPLC-MS), and Gas Chromatography (GC), also often paired with a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred method for the analysis of many pharmaceutical and research compounds due to its versatility, high resolution, and suitability for non-volatile and thermally labile molecules. conicet.gov.ar A stability-indicating reversed-phase HPLC (RP-HPLC) method would be the primary goal for the routine analysis and purity assessment of this compound.

Chromatographic Conditions:

Due to the basic nature of the piperidine and pyrrolidine nitrogen atoms, method development would need to address potential issues such as peak tailing. This is often caused by the interaction of the basic analytes with residual acidic silanol (B1196071) groups on the silica-based stationary phase. researchgate.net Therefore, a modern, end-capped C18 or C8 column with high purity silica (B1680970) would be selected. The use of a mobile phase with a slightly acidic pH (e.g., using formic acid or trifluoroacetic acid as an additive) or a buffer can help to ensure the analyte is in a consistent protonation state, leading to improved peak shape and reproducibility. nih.govnih.gov

A typical starting point for method development would involve a gradient elution to effectively separate the main compound from potential impurities and starting materials.

Table 6.5.1.1: Proposed HPLC Method Parameters for this compound

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the amine functional groups, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)The butynyl group may provide some UV absorbance at low wavelengths. Mass spectrometry offers high sensitivity and specificity.

Method Validation:

Once developed, the method would be validated according to established guidelines to ensure it is fit for purpose. This would include assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.org

Table 6.5.1.2: Illustrative Validation Data for a Proposed HPLC Method

Validation ParameterIllustrative ResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS serves as a powerful complementary technique, particularly for confirming the identity and assessing the presence of volatile impurities. The analysis of amines by GC can be challenging due to their polarity and potential for adsorption onto the column, which can lead to poor peak shape. labrulez.com

Sample Preparation and Derivatization:

For a tertiary amine like this compound, direct analysis may be possible on a suitable deactivated column. labrulez.com However, if peak tailing is significant, derivatization could be explored, although this is more common for primary and secondary amines. researchgate.net Given the complexity, direct injection on a highly inert column is often the preferred initial approach for tertiary amines. nih.govresearchgate.net

Chromatographic and Spectrometric Conditions:

A low-polarity, chemically inert capillary column would be chosen. The temperature program would be optimized to ensure adequate separation without causing thermal degradation of the analyte. The mass spectrometer would be operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern that can serve as a fingerprint for the compound's identity.

Table 6.5.2.1: Proposed GC-MS Method Parameters for this compound

ParameterProposed ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, low-polarity, and inert column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minStandard carrier gas for GC-MS.
Inlet Temperature 250 °CTo ensure complete vaporization without degradation.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minTo elute the compound in a reasonable time with good peak shape.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Scan Range m/z 40-400To capture the molecular ion and key fragment ions.

The expected mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperidine and pyrrolidine rings, as well as the butynyl side chain. This fragmentation pattern would be invaluable for structural confirmation.

Future Directions and Research Perspectives

Potential for Analog Design and Optimization based on SAR Insights

The design of new analogs based on the 1-but-2-ynyl-3-pyrrolidin-1-ylpiperidine scaffold can be significantly informed by existing structure-activity relationship (SAR) studies on related piperidine (B6355638) and pyrrolidine (B122466) derivatives.

Piperidine Ring Modifications: Research on piperidine analogues has shown that substitutions at various positions can significantly impact biological activity. For instance, changes at the 3-position of the piperidine ring may be crucial for binding specificity at certain receptors. nih.gov The exploration of different substituents on the piperidine nitrogen, other than the butynyl group, could also lead to compounds with altered pharmacological profiles.

Pyrrolidine Ring Modifications: The pyrrolidine moiety is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the ability to introduce stereochemistry. d-nb.infounipa.it The stereochemistry of the pyrrolidine ring and its attachment to the piperidine core are likely to be critical determinants of activity. unipa.it SAR studies on pyrrolidine bis-cyclic guanidines have demonstrated that even subtle changes in stereochemistry and substituents can dramatically alter agonist potency at receptors like the melanocortin-3 receptor (MC3R). nih.gov

Butynyl Group Variations: The butynyl group is a feature of several potent enzyme inhibitors, such as certain dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov The length of the alkyne chain, the position of the triple bond, and the introduction of substituents on the terminal methyl group could be systematically varied to probe interactions with target proteins.

A systematic SAR exploration could involve the synthesis of a library of analogs with variations at these three key positions.

Table 1: Potential Modifications for Analog Design

Scaffold Position Potential Modifications Rationale for Exploration
Piperidine Ring Substitution at C-2, C-4; Introduction of unsaturation To enhance binding specificity and explore new receptor interactions.
Pyrrolidine Ring Variation of stereochemistry; Substitution on the ring To optimize spatial orientation and introduce additional binding interactions.

| Butynyl Chain | Alteration of chain length; Positional isomerization of the triple bond; Terminal functionalization | To fine-tune binding affinity and probe the active site of target enzymes or receptors. |

Exploration of Novel Pharmacological Targets

Compounds containing pyrrolidine and piperidine rings have been shown to interact with a wide array of pharmacological targets. This suggests that analogs of this compound could be screened against a diverse panel of receptors and enzymes.

Sigma Receptors: Piperidine and piperazine-based compounds have been identified as potent ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in neurodegenerative diseases and psychiatric disorders. nih.gov The 3-pyrrolidinylpiperidine scaffold could be a promising starting point for developing novel sigma receptor modulators.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Pyrrolidine and piperidine analogues have been studied for their ability to modulate nAChR binding. nih.gov Given the role of nAChRs in cognitive function and addiction, novel ligands are of significant interest.

Dipeptidyl Peptidase-4 (DPP-4): The butynyl group is a key feature in some potent and long-acting DPP-4 inhibitors used in the treatment of type 2 diabetes. nih.govnih.gov It is plausible that the this compound scaffold could be adapted to create novel DPP-4 inhibitors.

Other Potential Targets: The pyrrolidine-2-one scaffold, a related structure, has been explored for the inhibition of enzymes like aldo-keto reductase AKR1C3 and acetylcholinesterase (AChE). researchgate.netnih.gov This highlights the potential for this chemical class to yield inhibitors for a variety of enzymes.

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational and experimental methods. For a novel scaffold like this compound, this integrated approach would be particularly valuable.

In Silico Screening and Docking: Computational docking studies can be employed to predict the binding modes of designed analogs within the active sites of various target proteins. nih.govnih.govscispace.comresearchgate.net This can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. For example, docking studies have been successfully used to understand the binding of piperidine-based ligands to the sigma-1 receptor and pyrrolidin-2-one derivatives to acetylcholinesterase. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs has been synthesized and tested, 3D-QSAR models can be developed to correlate the structural features of the compounds with their biological activity. scispace.comresearchgate.net These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding further optimization efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of binding interactions and the role of specific amino acid residues. nih.govnih.govresearchgate.net

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of a diverse library of this compound analogs will require robust and flexible synthetic strategies.

Stereoselective Synthesis: Given the importance of stereochemistry for biological activity, the development of stereoselective synthetic routes will be crucial. unipa.itmdpi.com Methods for the stereospecific synthesis of pyrrolidine and piperidine derivatives are well-established and can be adapted for this purpose. mdpi.comgoogle.com For instance, the use of chiral precursors like (R)-3-hydroxypyrrolidine-1-carboxylate can allow for the controlled synthesis of specific stereoisomers. google.com

Combinatorial and Parallel Synthesis: To efficiently explore the SAR, parallel synthesis techniques could be employed to generate a library of analogs with variations at the key positions identified in section 7.1. nih.gov This approach has been successfully used to screen for melanocortin-3 receptor agonists. nih.gov

Click Chemistry and Other Modern Coupling Reactions: The butynyl group offers opportunities for post-synthetic modification using "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This would allow for the rapid diversification of the lead scaffold to introduce a wide range of functional groups at the terminus of the butynyl chain.

Q & A

Basic Research Questions

What synthetic routes are commonly employed for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or acylation of piperidine precursors. For example:

  • Step 1: Start with a piperidine core (e.g., 1-benzyl-4-piperidone) and introduce the pyrrolidinyl group via alkylation or amidation .
  • Step 2: Incorporate the but-2-ynyl moiety using a Sonogashira coupling or similar cross-coupling reaction under palladium catalysis.
  • Optimization: Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically tested. For instance, IR spectroscopy and GC-MS are used to monitor intermediate purity .

How are structural and purity assessments conducted for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. For example, coupling constants in 1H NMR can differentiate axial/equatorial substituents on the piperidine ring .
  • Mass Spectrometry (MS): GC-MS or LC-MS identifies molecular ions (e.g., [M+H]+) and detects impurities. Note that low-intensity molecular ions (e.g., 0.5–8% in GC-MS) may require complementary techniques like HRMS .
  • Chromatography: HPLC with UV/Vis or ELSD detectors validates purity (>95% threshold for research-grade compounds) .

What stability considerations are critical for storage and handling?

Methodological Answer:

  • Storage: Tightly sealed containers in dry, inert atmospheres (e.g., argon) prevent degradation. Piperidine derivatives are prone to oxidation; thus, antioxidants like BHT may be added .
  • Compatibility: Avoid exposure to strong acids/bases, which can hydrolyze the pyrrolidinyl group. Stability assays (e.g., accelerated aging at 40°C/75% RH) predict shelf life .

Advanced Research Questions

How can reaction mechanisms for but-2-ynyl group incorporation be validated experimentally?

Methodological Answer:

  • Isotopic Labeling: Use deuterated or 13C-labeled reagents to track bond formation via MS/MS fragmentation patterns.
  • Kinetic Studies: Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
  • Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to corroborate experimental data .

How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature (VT) NMR: Distinguishes dynamic effects (e.g., ring puckering in piperidine) from static structural anomalies .
  • 2D NMR Techniques: HSQC and NOESY correlations clarify proton-proton proximities and confirm stereochemistry .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural validation when spectral data are ambiguous .

What strategies are used to develop selective analytical methods for trace impurities?

Methodological Answer:

  • Hyphenated Techniques: LC-MS/MS or GC×GC-TOFMS enhances sensitivity for detecting sub-0.1% impurities .
  • Forced Degradation Studies: Expose the compound to heat, light, or hydrolysis to generate degradation products, then map impurity profiles using HRMS .
  • Method Validation: Follow ICH Q2(R1) guidelines for linearity, LOQ, and precision .

Data-Driven Research Challenges

How can researchers address low molecular ion intensity in mass spectrometry?

Methodological Answer:

  • Derivatization: Introduce ionization-enhancing groups (e.g., trifluoroacetyl) to improve MS signal .
  • Alternative Ionization Sources: Switch from EI (electron impact) to ESI or APCI, which are gentler for thermally labile compounds .

What computational tools predict the pharmacokinetic behavior of this compound?

Methodological Answer:

  • ADMET Modeling: Software like Schrödinger’s QikProp or SwissADME estimates logP, bioavailability, and blood-brain barrier penetration based on structural descriptors (e.g., topological polar surface area) .
  • Molecular Dynamics (MD): Simulates interactions with biological membranes or proteins to guide in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.